

Spectroscopic Analysis of 1-Bromo-4,4-dimethylpentane: A Technical Overview

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Compound of Interest

Compound Name: 1-Bromo-4,4-dimethylpentane

Cat. No.: B1339465

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This guide provides a detailed analysis of the spectroscopic data for **1-bromo-4,4-dimethylpentane**, a primary alkyl halide. The presence of a bulky tert-butyl group significantly influences its chemical environment and, consequently, its spectroscopic signatures. This document is intended for researchers and professionals in the fields of chemistry and drug development, offering a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The following tables summarize the predicted and observed spectroscopic data for **1-bromo-4,4-dimethylpentane**.

Table 1: ¹H NMR Spectroscopic Data

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Integration
-CH ₂ -Br	~3.4	Triplet (t)	2H
-CH ₂ -	~1.8	Multiplet (m)	2H
-CH ₂ -	~1.3	Multiplet (m)	2H
-C(CH ₃) ₃	~0.9	Singlet (s)	9H

In ^1H NMR spectroscopy, the methylene protons adjacent to the electron-withdrawing bromine atom are the most deshielded and thus appear at the highest chemical shift. The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet at the most upfield position.^[1]

Table 2: ^{13}C NMR Spectroscopic Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
$-\text{CH}_2\text{-Br}$	30-40
$-\text{CH}_2-$	40-50
$-\text{CH}_2-$	20-30
$-\text{C}(\text{CH}_3)_3$	30-35
$-\text{C}(\text{CH}_3)_3$	25-30

Table 3: Infrared (IR) Absorption Data

Vibrational Mode	Predicted Wavenumber (cm^{-1})	Intensity
C-H Stretch (sp^3)	2850 - 2960	Strong
C-H Bend	1365 - 1465	Medium
C-Br Stretch	515 - 690	Medium-Strong

The C-Br stretch for alkyl halides typically appears in the range of $690\text{-}515\text{ cm}^{-1}$.^{[2][3]} The C-H wag of the $-\text{CH}_2\text{X}$ group is expected between $1300\text{-}1150\text{ cm}^{-1}$.^{[2][3]}

Table 4: Mass Spectrometry (MS) Fragmentation Data

m/z	Proposed Fragment	Notes
178/180	$[\text{C}_7\text{H}_{15}\text{Br}]^{+\bullet}$	Molecular ion peak (M^+ and $\text{M}+2$), reflecting the two stable isotopes of bromine, ^{79}Br and ^{81}Br , in nearly equal natural abundance. [1] [4]
121/123	$[\text{C}_2\text{H}_4\text{Br}]^+$	
57	$[\text{C}(\text{CH}_3)_3]^+$	A prominent peak, often the base peak, due to the stable tert-butyl cation. [1]
43	$[\text{C}_3\text{H}_7]^+$	Isopropyl cation.
41	$[\text{C}_3\text{H}_5]^+$	Allyl cation.

High-resolution mass spectrometry (HRMS) can provide the precise molecular weight and elemental formula. Electron ionization mass spectrometry leads to fragmentation, with common pathways including the loss of the bromine radical and cleavage of the C3-C4 bond to form the stable tert-butyl cation.[\[1\]](#)

Experimental Protocols

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating molecular structure.[\[5\]](#)[\[6\]](#) For **1-bromo-4,4-dimethylpentane**, both ^1H and ^{13}C NMR spectra are typically acquired. The general procedure involves dissolving a small sample in a deuterated solvent, such as chloroform-d (CDCl_3), and placing it in a strong, constant magnetic field.[\[7\]](#) The sample is then irradiated with a short pulse of radiofrequency energy, and the resulting signal is detected and transformed into a spectrum.[\[5\]](#) For ^{13}C NMR, high-field pulse technology with broad-band proton decoupling is commonly used to enhance signal strength.[\[5\]](#)

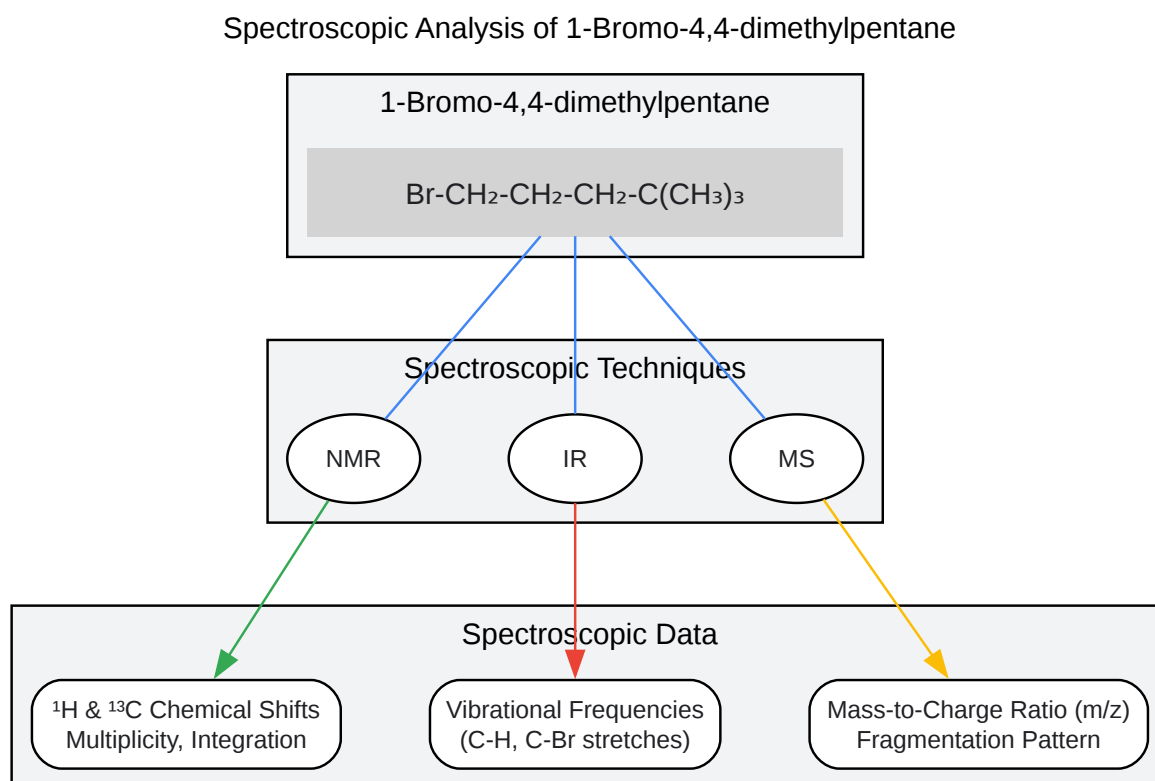
Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups within a molecule.[\[8\]](#) A sample of **1-bromo-4,4-dimethylpentane** can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or dissolved in a solvent transparent in the IR

region, such as carbon tetrachloride (CCl_4).^[8] The sample is exposed to infrared radiation, and the absorption of specific frequencies corresponding to molecular vibrations is measured.^[9]

Mass Spectrometry (MS): Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments.^[10] For a volatile compound like **1-bromo-4,4-dimethylpentane**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.^[11] The sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer. In the ion source, molecules are typically ionized by electron impact, causing them to fragment.^[4] The resulting ions are then separated by a mass analyzer and detected.^[4]^[10]

Visualization

The following diagram illustrates the relationship between the chemical structure of **1-bromo-4,4-dimethylpentane** and the spectroscopic techniques used for its analysis.



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